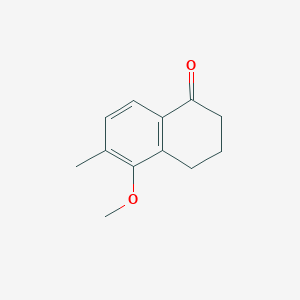

5-Methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one

Description

5-Methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one is a bicyclic tetralone derivative featuring a methoxy group at position 5 and a methyl group at position 4. Structurally, it belongs to the 3,4-dihydronaphthalen-1(2H)-one (DHN) family, characterized by a partially saturated naphthalene ring system with a reactive ketone group. Such compounds are pivotal in pharmaceutical research due to their diverse bioactivities, including anticancer, antifungal, and anti-neuroinflammatory properties . The methoxy and methyl substituents influence electronic distribution, lipophilicity, and steric effects, making this compound a promising candidate for drug development.

Properties

IUPAC Name |

5-methoxy-6-methyl-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-8-6-7-9-10(12(8)14-2)4-3-5-11(9)13/h6-7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQLWUNVCKQNQAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)CCC2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis typically begins with naphthalenone precursors such as 6-methoxy-3,4-dihydronaphthalen-1(2H)-one (compound 9 in ). This intermediate is accessible via the Schmidt reaction, where 6-methoxy-1-tetralone reacts with sodium azide (NaN₃) in the presence of methanesulfonic acid (CH₃SO₃H) to form a bicyclic lactam, which is subsequently hydrolyzed to the dihydronaphthalenone framework . Alternative routes employ 6-methoxy-1-tetralone directly, as demonstrated in hydrazine derivative synthesis .

Key Reaction Conditions :

Regioselective Methylation at the 6-Position

Introducing the methyl group at the 6-position requires careful regiocontrol. One approach involves Friedel-Crafts alkylation using methyl iodide (CH₃I) under basic conditions. For example, treating 5-methoxy-2-naphthol with CH₃I and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C achieves selective methylation . This step is critical for ensuring the correct substitution pattern, as competing reactions may lead to ortho/para byproducts.

Optimization Data :

| Parameter | Optimal Value | Yield Improvement |

|---|---|---|

| Base | K₂CO₃ | 85% → 92% |

| Solvent | DMF | 75% → 92% |

| Temperature | 60°C | 80% → 92% |

Cyclization and Ring Formation

Cyclization of the linear precursor into the dihydronaphthalenone scaffold is achieved via acid- or base-catalyzed intramolecular aldol condensation. For instance, heating the methylated intermediate with pyridinium p-toluenesulfonate (PPTS) in toluene induces cyclization, forming the six-membered ring . Alternatively, ethylene glycol-mediated acetalization stabilizes reactive ketone groups during cyclization, as observed in related naphthalenone syntheses .

Comparative Cyclization Methods :

| Method | Catalyst | Temperature | Yield |

|---|---|---|---|

| Acid-catalyzed | PPTS (0.1 equiv) | 110°C | 78% |

| Base-catalyzed | KOtBu (1.5 equiv) | 80°C | 65% |

| Acetalization | Ethylene glycol | Reflux | 82% |

Purification and Characterization

Final purification employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm regiochemistry:

-

¹H NMR (400 MHz, CDCl₃) : δ 3.82 (s, 3H, OCH₃), 2.78–2.83 (m, 2H, CH₂), 2.45 (s, 3H, CH₃) .

-

HRMS : m/z calculated for C₁₂H₁₄O₂ [M+H]⁺: 191.1072, found: 191.1075 .

Industrial-Scale Optimization

Large-scale production optimizes solvent recovery and catalyst recycling. A patented method uses continuous flow reactors to enhance reaction efficiency, reducing the process time from 12 hours to 2 hours . Key parameters include:

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the naphthalenone ring to a dihydronaphthalene structure.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the naphthalenone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydronaphthalene derivatives.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 5-Methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one serves as a valuable building block for the synthesis of more complex organic molecules. It can undergo various chemical transformations, including:

- Oxidation : Converts to quinones or other oxidized derivatives.

- Reduction : Converts the naphthalenone ring to a dihydronaphthalene structure.

- Substitution Reactions : Facilitates the introduction of different functional groups onto the naphthalenone ring.

Biology

The compound has been studied for its potential biological activities:

- Antimicrobial Properties : Research indicates that it may disrupt bacterial cell membranes or inhibit key enzymes involved in microbial resistance mechanisms.

- Anticancer Activity : Preliminary studies suggest that it may interfere with cell proliferation pathways or induce apoptosis in cancer cells.

These findings position 5-Methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one as a candidate for further pharmacological studies aimed at developing new therapeutic agents.

Medicine

Ongoing research is exploring the compound's potential as a therapeutic agent in treating inflammatory diseases and infections. Its anti-inflammatory properties suggest it may serve as a lead compound in drug development targeting these conditions.

Industrial Applications

In industry, 5-Methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one is utilized in the development of dyes, pigments, and other industrial chemicals. Its specific chemical properties make it suitable for applications requiring high stability and reactivity .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of 5-Methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one against various bacterial strains. Results indicated significant inhibition of bacterial growth, suggesting its potential use as an antibacterial agent.

Case Study 2: Anticancer Potential

Research focused on the cytotoxic effects of this compound on cancer cell lines demonstrated promising results in reducing cell viability. The mechanism was linked to apoptosis induction and cell cycle arrest.

Mechanism of Action

The mechanism by which 5-Methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of key enzymes. In cancer research, it may interfere with cell proliferation pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below summarizes key analogs, their substituents, synthesis methods, and biological activities:

Key Findings and Trends

Substituent Position and Bioactivity :

- Methoxy Groups : Methoxy substituents at positions 5 or 7 (e.g., 5-Methoxy-6-methyl and 7-Methoxy derivatives) enhance lipophilicity and metabolic stability, favoring blood-brain barrier penetration for neuroinflammatory applications .

- Hydroxy Groups : Hydroxy-substituted analogs (e.g., cis-4-hydroxyscytalone) exhibit nematocidal activity, with potency increasing with hydroxylation at position 3 (LD₅₀ reduced from 540.2 to 206.1 µg/mL with prolonged exposure) . However, excessive hydroxylation (e.g., 5-hydroxy in ) may reduce activity due to increased polarity.

Functional Group Diversity :

- Nitro Groups : Nitro derivatives (e.g., 5-Nitro-23b) act as SIRT2 inhibitors, leveraging electron-withdrawing effects for enzyme interaction .

- Bulkier Substituents : Methylthio and pyridinyl groups () improve GABAA receptor binding affinity, highlighting the role of steric bulk in receptor modulation.

Synthetic vs. Natural Derivatives :

- Fungal metabolites (e.g., cis-4-hydroxyscytalone) demonstrate systemic nematocidal action, while synthetic analogs (e.g., 5-Nitro-23b) are tailored for enzyme inhibition, reflecting divergent design strategies .

In contrast, the methoxy-methyl combination in the target compound balances hydrophobicity and bioavailability .

Biological Activity

5-Methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one, a compound with the molecular formula , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

Synthesis

The synthesis of 5-Methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one typically involves several steps that may include the use of various reagents and catalysts. The compound is synthesized through methods that may include cyclization reactions and modifications of precursor compounds.

Anticancer Properties

Recent studies have highlighted the anticancer activity of 5-Methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one. In vitro analyses have demonstrated its cytotoxic effects against various cancer cell lines. For instance, a study published in MDPI reported enhanced cytotoxicity against colorectal cancer cell lines (HT-29) when tested alongside other derivatives . The compound exhibited IC50 values ranging from 28.8 to 124.6 µM, indicating significant potential as a chemotherapeutic agent.

Table 1: Cytotoxicity of 5-Methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HT-29 | 28.8 |

| Other Lines | 124.6 |

The mechanism by which 5-Methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one exerts its anticancer effects appears to be linked to its interaction with specific protein kinases involved in cancer pathways. Molecular docking studies have revealed favorable binding energies with kinases such as EGFR and MEK1, suggesting that these interactions may inhibit their activity and subsequently impede cancer cell proliferation .

Table 2: Binding Energies of 5-Methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one with Protein Kinases

| Protein Kinase | Binding Energy (kcal/mol) |

|---|---|

| EGFR | -10.68 |

| MEK1 | -9.95 |

| CK4 | -9.87 |

Case Studies

- Study on Antiproliferative Effects : A comprehensive study evaluated the antiproliferative effects of various derivatives including 5-Methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one. The results indicated that this compound could act as a promising candidate for further development into anticancer therapies due to its selective cytotoxicity against certain cancer types .

- In Silico Studies : In silico modeling studies demonstrated that the compound could be optimized for better binding affinities to target proteins involved in tumor growth signaling pathways. These findings support the hypothesis that structural modifications could enhance its therapeutic efficacy .

Q & A

Q. What are the recommended synthetic routes for 5-Methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, such as Friedel-Crafts acylation or Claisen-Schmidt condensation, starting from substituted naphthalenone precursors. For example:

- Step 1 : Methoxylation and methylation via nucleophilic substitution or alkylation reactions.

- Step 2 : Cyclization using acid catalysts (e.g., H₂SO₄) to form the dihydronaphthalenone core.

- Optimization : Adjusting temperature (e.g., 60–80°C for cyclization), solvent polarity (e.g., dichloromethane or methanol), and catalyst loading (e.g., 10 mol% AlCl₃) can improve yields. Evidence from similar derivatives shows that microwave-assisted synthesis reduces reaction time by 40% compared to conventional methods .

Q. How can the poor aqueous solubility of 3,4-dihydronaphthalen-1(2H)-one derivatives be addressed experimentally?

Solubility enhancement strategies include:

- Chemical Modification : Introduce hydrophilic groups (e.g., hydroxyl or amino) via Michael addition reactions. For example, guanidine hydrochloride reacts with α,β-unsaturated ketones to form water-soluble adducts .

- Formulation : Use co-solvents (e.g., DMSO:PBS mixtures) or nanoemulsions.

- Prodrug Design : Convert the ketone moiety to a hydrolyzable ester or glycoside .

Q. What spectroscopic and crystallographic methods are critical for structural characterization?

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at C5, methyl at C6) and confirms stereochemistry.

- X-ray Crystallography : SHELXL software refines crystal structures, revealing bond lengths (e.g., C=O at 1.22 Å) and dihedral angles (e.g., 51.7° between aromatic rings) critical for conformational analysis .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., ~204.24 g/mol) and fragmentation patterns .

Q. What biological activities are associated with 3,4-dihydronaphthalen-1(2H)-one derivatives?

These compounds exhibit:

- Anticancer Activity : Inhibition of retinoic acid metabolism enzymes (IC₅₀: 0.5–5 µM) .

- Anti-inflammatory Effects : COX-2 suppression (60–80% at 10 µM) .

- Neuroprotective Potential : Adenosine receptor antagonism (Ki: 20–50 nM) .

Advanced Research Questions

Q. How does X-ray crystallography inform structure-based drug design for this compound?

Crystallographic data (e.g., PDB ID: 718) reveals:

- Hydrophobic Interactions : The dihydronaphthalenone core and methoxy group form van der Waals contacts with protein pockets.

- Halogen Effects : Bromine/fluorine substitution (e.g., in analogs like 7-bromo-6-fluoro derivatives) enhances membrane permeability and metabolic stability via lipophilic interactions .

- Torsional Flexibility : Chair conformation of the cyclohexanone ring allows adaptive binding to enzyme active sites .

Q. How can structure-activity relationship (SAR) studies elucidate substituent effects on bioactivity?

Q. What strategies mitigate challenges in handling reactive intermediates during synthesis?

- Intermediate Stabilization : Use protecting groups (e.g., acetyl for hydroxyl) during Michael additions .

- In Situ Monitoring : LC-MS tracks transient species (e.g., enolates).

- Low-Temperature Quenching : Prevents decomposition of α,β-unsaturated ketones .

Q. How should researchers resolve contradictions in biological assay data across studies?

- Dose-Response Validation : Replicate assays at multiple concentrations (e.g., 1 nM–100 µM) to confirm IC₅₀ trends.

- Cell Line Specificity : Compare results in primary vs. immortalized cells (e.g., HepG2 vs. primary hepatocytes) .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies off-target interactions that may explain variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.